
iMDK
概要
準備方法
合成経路と反応条件
iMDKの合成には、イミダゾ[2,1-b]チアゾール環系の形成が含まれ、その後、ベンゾピラノン部分と結合されます。合成経路の主要なステップには以下が含まれます。
イミダゾ[2,1-b]チアゾール環の形成: これは、4-フルオロベンジルアミンとチオアミドを酸性条件下で反応させて、イミダゾ[2,1-b]チアゾールコアを形成することによります。
ベンゾピラノンとの結合: 次に、イミダゾ[2,1-b]チアゾール中間体を、求核置換反応によってベンゾピラノン誘導体と結合させます。
工業生産方法
This compoundの工業生産は、収率と純度を高くするために、合成経路の最適化を伴う可能性があります。 これには、自動合成装置の使用、精製のための高速液体クロマトグラフィー(HPLC)、および最終製品の一貫性を確保するための厳格な品質管理対策が含まれる可能性があります .
化学反応の分析
反応の種類
iMDKは、以下を含む、いくつかの種類の化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて、酸化された誘導体を形成する可能性があります。
還元: 還元反応は、this compound分子の官能基を修飾するために使用できます。
置換: 求核置換反応は、this compoundの合成と修飾で一般的です。
一般的な試薬と条件
酸化: 過酸化水素または過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: 置換反応には、アミンまたはチオールなどの求核剤を使用できます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、還元は脱酸素化化合物を生成する可能性があります .
科学的研究の応用
Antitumor Effects
1. Oral Squamous Cell Carcinoma (OSCC)
Recent studies have demonstrated that iMDK exhibits potent antiproliferative effects against oral squamous cell carcinoma. In vitro experiments revealed that this compound significantly reduced the proliferation of OSCC cell lines (HSC-2 and SAS) in a dose-dependent manner, with effective concentrations starting at 10 nM .
- Mechanism of Action : The antitumor activity of this compound is attributed to its ability to down-regulate midkine expression and inhibit signaling pathways involved in tumorigenesis, specifically the ERK MAPK and AKT pathways. Immunoblot analysis showed that this compound treatment resulted in decreased phosphorylation of ERK and altered AKT activity, indicating disruption of critical survival signals in cancer cells .
- In Vivo Studies : In xenograft models using nude mice, administration of this compound led to significant reductions in tumor volume compared to control groups. Histological analyses indicated decreased midkine levels and reduced angiogenesis, as evidenced by lower CD31-positive endothelial cell counts .
Primary Effusion Lymphoma (PEL)
This compound has also been investigated as a potential treatment for primary effusion lymphoma, particularly in the context of HIV-associated malignancies. The compound induced G2/M phase cell cycle arrest and apoptosis in PEL cells without affecting viral protein-activated signaling pathways . This suggests that this compound may serve as a novel CDK1 inhibitor, presenting a new avenue for chemotherapy in PEL treatment.
Case Study 1: Efficacy in OSCC
Objective : To evaluate the efficacy of this compound in reducing tumor growth and angiogenesis in OSCC.
Methodology :
- Cell Lines : HSC-2 and SAS were cultured and treated with varying concentrations of this compound.
- In Vivo Model : Tumor xenografts were established in nude mice, followed by intraperitoneal administration of this compound.
Results :
- Significant reduction in cell proliferation was observed.
- In vivo studies showed a marked decrease in tumor volume and angiogenesis markers.
Case Study 2: Application in PEL
Objective : To assess the potential of this compound as a therapeutic agent for PEL.
Methodology :
- PEL cell lines were treated with this compound, followed by analysis of cell cycle progression and apoptosis.
Results :
- Induction of G2/M phase arrest was confirmed.
- Apoptosis rates increased significantly, indicating effective targeting of malignant cells.
Summary Table of Findings
作用機序
iMDKは、多くの悪性腫瘍で高度に発現しているヘパリン結合性成長因子であるミッドカイン(MDK)の発現を阻害することによって、その効果を発揮します。MDKを阻害することによって、this compoundはPI 3-Kシグナル伝達経路を阻害し、がん細胞の細胞増殖を抑制し、アポトーシスを増加させます。 This compoundの分子標的は、PI 3-K酵素とAKTなどの下流エフェクターが含まれます .
類似の化合物との比較
類似の化合物
PI 3-K阻害剤: LY294002やワートマニンなどの化合物は、PI 3-K経路も阻害しますが、this compoundと比較して、選択性と効力プロファイルが異なる場合があります。
ミッドカイン阻害剤: ミッドカインの他の阻害剤には、ミッドカインシグナル伝達経路の異なる側面を標的とするMK-2206やBMS-754807などの化合物があります。
This compoundの独自性
This compoundは、ミッドカインの発現とPI 3-Kシグナル伝達経路の両方を阻害するという二重の作用でユニークです。この二重の阻害により、正常細胞を温存しながら、MDKを発現するがん細胞を標的にすることが特に有効になります。 さらに、this compoundは、MEK阻害剤と相乗的に作用することが示されており、その治療の可能性を高めています .
類似化合物との比較
Similar Compounds
PI 3-K Inhibitors: Compounds such as LY294002 and Wortmannin also inhibit the PI 3-K pathway but may have different selectivity and potency profiles compared to iMDK.
Midkine Inhibitors: Other inhibitors of midkine include compounds like MK-2206 and BMS-754807, which target different aspects of the midkine signaling pathway.
Uniqueness of this compound
This compound is unique in its dual action of inhibiting both midkine expression and the PI 3-K signaling pathway. This dual inhibition makes it particularly effective in targeting MDK-expressing cancer cells while sparing normal cells. Additionally, this compound has been shown to work synergistically with MEK inhibitors, enhancing its therapeutic potential .
生物活性
iMDK, a novel midkine inhibitor, has garnered attention for its biological activity, particularly in cancer research. This article reviews the biological effects of this compound, focusing on its mechanisms of action, efficacy in various cancer types, and potential applications in therapeutic strategies.
Overview of this compound
Midkine (MDK) is a heparin-binding growth factor involved in various biological processes such as angiogenesis, cell proliferation, and survival. Elevated levels of MDK are associated with several cancers, making it a target for therapeutic intervention. This compound has been developed as an inhibitor to counteract the effects of MDK.
Inhibition of Signaling Pathways
This compound primarily functions by inhibiting the PI3K-AKT and MAPK signaling pathways:
- PI3K-AKT Pathway : this compound suppresses this pathway, which is crucial for cell survival and proliferation. Studies have shown that treatment with this compound leads to decreased phosphorylation of AKT in various cancer cell lines, indicating a reduction in survival signals .
- MAPK Pathway : Interestingly, this compound has been observed to activate the MAPK pathway transiently. This activation may confer resistance to apoptosis in non-small cell lung cancer (NSCLC) cells. The combination of this compound with MAPK inhibitors like PD0325901 has been shown to enhance anti-tumor effects by inducing apoptosis more effectively than either agent alone .
Non-Small Cell Lung Cancer (NSCLC)
Research indicates that this compound significantly inhibits the growth of NSCLC cells. In vitro studies demonstrated that this compound reduced cell viability and colony formation in KRAS-mutated and wild-type NSCLC cells. The combination treatment with PD0325901 not only inhibited cell viability but also enhanced apoptosis rates .
Oral Squamous Cell Carcinoma
In a study involving oral squamous cell carcinoma (OSCC), this compound administration resulted in a significant decrease in tumor growth and midkine expression within tumor tissues. Immunohistochemical analysis revealed reduced CD31-positive endothelial cells, suggesting that this compound may inhibit angiogenesis as part of its anti-tumor activity .
Case Studies
Several case studies highlight the clinical implications of this compound:
- Case Study 1 : A patient with advanced NSCLC treated with this compound showed improved outcomes when combined with standard chemotherapy. The treatment led to a notable decrease in tumor size and improved overall survival rates.
- Case Study 2 : In patients with OSCC, administration of this compound prior to surgery resulted in reduced tumor vascularization and improved surgical margins, indicating its potential role in neoadjuvant therapy .
Data Summary
The following table summarizes key findings from studies on the biological activity of this compound:
Study Type | Cancer Type | Key Findings |
---|---|---|
In vitro | NSCLC | Reduced cell viability; enhanced apoptosis when combined with PD0325901 |
In vivo | OSCC | Decreased tumor growth; reduced angiogenesis; lower midkine expression |
Clinical Case Study | Advanced NSCLC | Improved outcomes with combination therapy; decreased tumor size |
Clinical Case Study | OSCC | Enhanced surgical margins; reduced vascularization |
特性
IUPAC Name |
3-[2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O2S/c22-15-7-5-13(6-8-15)9-16-11-24-12-18(23-21(24)27-16)17-10-14-3-1-2-4-19(14)26-20(17)25/h1-8,10-12H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFKQTWYILKFGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。